molecular formula C13H20N2O4S2 B2654814 N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide CAS No. 1206988-09-1

N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide

Cat. No.: B2654814
CAS No.: 1206988-09-1
M. Wt: 332.43
InChI Key: AWJODIUDXRASJE-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide (CAS 1206988-09-1) is an organic compound supplied for research and development purposes. This molecule features a disulfonamide core, integrating an indoline group and an isopropyl sulfonamide moiety linked through an ethyl chain . Its molecular formula is C13H20N2O4S2, and it has a molecular weight of 332.4 g/mol . The distinct presence of two sulfonamide functional groups makes this compound a valuable scaffold in medicinal chemistry and chemical biology. Sulfonamide-containing compounds are widely investigated for their diverse biological activities and their ability to act as enzyme inhibitors or receptor antagonists. While the specific biological profile of this compound requires further characterization by researchers, its structural features align with compounds studied for various therapeutic applications. Indoline derivatives and sulfonamide-based compounds have been identified as key structures in developing agents for fibrotic disorders and other conditions . This chemical is provided as a high-purity screening compound for use in early-stage discovery research. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S2/c1-11(2)21(18,19)14-8-10-20(16,17)15-9-7-12-5-3-4-6-13(12)15/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJODIUDXRASJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide typically involves the reaction of indole derivatives with sulfonyl chlorides under basic conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator and hypophosphorous acid (H₃PO₂) in the presence of triethylamine (Et₃N) under reflux conditions in 1-propanol . This reaction yields the desired indole-sulfonamide derivative in moderate to good yields.

Industrial Production Methods

Industrial production of indole-sulfonamide derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different biological and chemical properties, making them valuable for further research and development .

Scientific Research Applications

Medicinal Chemistry

Antifibrotic Properties
Research indicates that compounds similar to N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide exhibit antifibrotic effects. These compounds have been studied for their ability to inhibit the activation of myofibroblasts, which are pivotal in the development of fibrosis in tissues such as the lungs and liver. In a novel animal model of lung fibrosis, the compound demonstrated significant efficacy in reversing established fibrosis, suggesting its potential as a therapeutic agent for idiopathic pulmonary fibrosis and other fibrotic diseases .

Mechanism of Action
The mechanism by which this compound exerts its antifibrotic effects is believed to involve the modulation of reactive oxygen species (ROS) and inhibition of Nox4 (NADPH oxidase 4), which is implicated in fibrotic processes. By targeting these pathways, this compound may help in mitigating tissue damage associated with chronic inflammatory conditions .

Antibacterial Activity

In Vitro Studies
this compound has shown promising antibacterial properties against various strains of bacteria. In studies evaluating its minimum inhibitory concentration (MIC), it displayed effectiveness against resistant strains, indicating its potential as an alternative treatment option in antibiotic-resistant infections .

Biofilm Inhibition
Additionally, this compound has been noted for its ability to inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The inhibition of biofilm formation is crucial, as biofilms are often associated with chronic infections and resistance to conventional therapies .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Application Area Findings
Antifibrotic Activity Effective in reversing lung fibrosis; targets Nox4 and ROS pathways .
Antibacterial Activity Exhibits MIC against resistant bacterial strains; inhibits biofilm formation .
Clinical Relevance Related compounds show promise in treating chronic diseases; ongoing clinical evaluations .

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including those involved in cell signaling and gene expression. This binding can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide and related compounds:

Compound Name & Source Core Structure Key Substituents/Functional Groups Biological Activity/Application
Target Compound Indoline sulfonyl + propane sulfonamide -SO₂-ethyl linker, dual sulfonamide groups Hypothesized kinase inhibition
H-8 Hydrochloride () Isoquinoline sulfonamide Methylaminoethyl chain Protein kinase A/C inhibitor
Compound 6d () Pyrazole + chlorobenzyl 4-Chlorobenzyl, trifluoromethylphenyl pyrazole Antitumor and radio-sensitizing agent
6c () Indole + methanesulfonamide Thiophen-3-yl, dimethylindole Structural data only (NMR confirmed)
EP 3 950 692 A1 () Pyrrolo[2,3-b]pyrazine sulfonamide Trifluoroethyl, tosyl group Synthetic intermediate for pharmaceuticals
SynHet Compound () Bromophenylpropane sulfonamide 4-Bromophenylpropyl chain Pharmaceutical intermediate

Key Observations:

Core Heterocycles: The indoline group in the target compound differentiates it from isoquinoline (H-8) or pyrazole (6d) cores. Indoline’s bicyclic structure may improve target selectivity compared to monocyclic analogs .

Sulfonamide Variations :

  • Dual sulfonamide groups in the target compound are rare among analogs. Most derivatives (e.g., H-8, 6c) feature a single sulfonamide, which may reduce steric hindrance but limit solubility .
  • The propane-2-sulfonamide group is shared with SynHet’s bromophenyl derivative (), suggesting synthetic feasibility for scaling .

Biological Activity: H-8’s kinase inhibition is linked to its isoquinoline sulfonamide and methylaminoethyl chain, which are absent in the target compound. This suggests divergent mechanisms of action . Compound 6d’s antitumor activity correlates with its pyrazole and trifluoromethyl groups, highlighting the importance of electron-withdrawing substituents in cytotoxicity .

Research Findings and Data Comparison

Spectroscopic Data (NMR/HRMS)

  • 6c () : ¹H NMR signals at δ 7.85 (aromatic protons), δ 5.48 (NH), and δ 3.25 (SO₂CH₃) align with sulfonamide proton environments .
  • Target Compound : Expected ¹H NMR peaks near δ 7.5–8.0 (indoline aromatics) and δ 3.0–4.0 (ethyl linker and sulfonamide protons), with ¹³C NMR signals for SO₂ groups at δ 40–50 .

Biological Activity

N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide is a sulfonamide compound recognized for its unique structural features, which include an indoline moiety linked to a sulfonyl group. This compound has garnered attention due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. The following sections detail its biological activity, synthesis methods, and comparative analysis with related compounds.

1.1 Anticancer Properties

Research indicates that indoline derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines. The mechanism of action is thought to involve the modulation of key signaling pathways associated with cell proliferation and survival.

1.2 Anti-inflammatory Effects

In addition to anticancer activity, this compound demonstrates anti-inflammatory effects. The sulfonamide group is known for its ability to inhibit certain enzymes involved in inflammatory processes, potentially making it a candidate for treating conditions characterized by chronic inflammation.

1.3 Antibacterial Activity

The sulfonamide functionality is also associated with antibacterial properties, which could be beneficial in developing treatments for bacterial infections.

2. Synthesis of this compound

The synthesis of this compound typically involves several key steps:

  • Formation of the indoline structure.
  • Introduction of the sulfonyl group via nucleophilic substitution reactions.
  • Purification and characterization of the final product to ensure high yield and purity.

These synthetic routes are crucial for producing compounds with desired biological activities while minimizing by-products.

3. Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is warranted:

Compound NameStructure FeaturesUnique Characteristics
IndomethacinIndole derivative with a carboxylic acidStrong anti-inflammatory effects; COX inhibitor
SulfamethoxazoleSulfanilamide derivativeAntibacterial properties; commonly used in therapies
5-Methylindole SulfonamideIndole and sulfonamide structurePotential anticancer activity; less studied

The distinct combination of an indoline structure with dual sulfonamide functionalities in this compound may enhance its solubility and bioavailability compared to other similar compounds.

4. Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

4.1 Inhibition Studies

A study focusing on the inhibition of carbonic anhydrase (CA), an important enzyme in various physiological processes, demonstrated that derivatives of sulfonamides can exhibit potent inhibitory activity against different CA isoforms. The findings indicated that modifications to the indoline structure can significantly affect inhibitory potency, suggesting avenues for further development .

4.2 Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction of this compound with target enzymes. These studies support the hypothesis that structural modifications can enhance biological activity by improving binding interactions at active sites .

5. Conclusion

This compound represents a promising compound with multifaceted biological activities including anticancer, anti-inflammatory, and antibacterial effects. Its unique structural characteristics allow for potential applications in therapeutic settings. Ongoing research into its synthesis, biological mechanisms, and comparative effectiveness will be essential for evaluating its clinical utility.

Further studies are needed to elucidate the full spectrum of biological activities and mechanisms associated with this compound, as well as to explore its potential as a lead compound for drug development in various therapeutic areas.

Q & A

Q. What are the recommended synthetic routes for N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide, and how can reaction conditions be optimized?

The synthesis of sulfonamide derivatives typically involves nucleophilic substitution or coupling reactions. For example, benzenesulfonamide derivatives are synthesized by reacting sulfonyl chlorides with amines under inert atmospheres (e.g., nitrogen) in aprotic solvents like dichloromethane or THF . Optimization includes:

  • Catalysts : Use of triethylamine or DMAP to enhance reactivity.
  • Temperature : Room temperature to 60°C, monitored via TLC.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
    Characterization via 1^1H/13^13C NMR and FT-IR is critical to confirm sulfonamide bond formation (e.g., S=O stretching at ~1350–1150 cm1^{-1}) .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

A multi-technique approach is essential:

  • NMR Spectroscopy : 1^1H NMR to identify ethylenic protons (δ 3.5–4.5 ppm) and indoline aromatic protons (δ 6.8–7.5 ppm). 13^13C NMR confirms sulfonamide quaternary carbons (δ 45–55 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and rule out impurities.
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (±0.4%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example:

  • Sulfonamide Geometry : S–N bond lengths typically range from 1.60–1.65 Å, with tetrahedral sulfur geometry (O–S–O angles ~104–108°) .
  • Packing Interactions : Hydrogen bonds between sulfonyl oxygen and adjacent NH groups stabilize crystal lattices (e.g., N–H···O distances ~2.8–3.0 Å) .
    Sample preparation requires slow evaporation of saturated solutions in solvents like acetone or DMSO.

Q. What strategies can address discrepancies in spectroscopic data for sulfonamide derivatives?

Contradictions between NMR/IR and computational models often arise from dynamic effects (e.g., rotational barriers). Mitigation includes:

  • Variable-Temperature NMR : To detect conformational exchange (e.g., coalescence of proton signals at low temperatures).
  • DFT Calculations : Compare experimental IR frequencies with B3LYP/6-31G(d) optimized structures to identify tautomers or rotamers .
  • Cross-Validation : Use HSQC/HMBC NMR experiments to confirm connectivity in complex cases .

Q. How does substituent variation on the indoline ring affect biological activity?

Structure-activity relationship (SAR) studies suggest:

  • Electron-Withdrawing Groups (e.g., -NO2_2, -CF3_3) enhance binding to enzymatic targets (e.g., HIV protease) by increasing sulfonamide acidity .
  • Steric Effects : Bulky substituents (e.g., isopropyl) may reduce solubility but improve metabolic stability.
    In vitro assays (e.g., enzyme inhibition IC50_{50}) should be paired with LogP measurements to balance potency and bioavailability .

Q. What are the stability profiles of this compound under various storage conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C.
  • Photostability : Store in amber vials at -20°C; UV-Vis spectroscopy monitors degradation (λ~270 nm for sulfonamide chromophores).
  • Hydrolytic Stability : Susceptible to acidic/basic hydrolysis; maintain pH 6–8 in buffer solutions .

Q. What synthetic challenges arise from the dual sulfonamide groups, and how can they be addressed?

  • Steric Hindrance : Sequential sulfonylation (e.g., protecting one amine group before introducing the second sulfonyl chloride) improves yields.
  • Byproduct Formation : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted sulfonyl chlorides .
  • Scale-Up : Switch from batch to flow chemistry for better heat dissipation and reproducibility .

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